molecular formula C10H9N3S B6168290 (isoquinolin-3-yl)thiourea CAS No. 927902-45-2

(isoquinolin-3-yl)thiourea

Cat. No.: B6168290
CAS No.: 927902-45-2
M. Wt: 203.3
InChI Key:
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Description

(isoquinolin-3-yl)thiourea is a compound belonging to the family of thiourea derivatives. It has garnered significant attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which combines the isoquinoline moiety with a thiourea group, making it a valuable subject of study for various biochemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (isoquinolin-3-yl)thiourea typically involves the reaction of isoquinoline derivatives with thiourea. One common method includes the use of isoquinoline-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(isoquinolin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted isoquinoline derivatives .

Scientific Research Applications

(isoquinolin-3-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin synthesis.

    Medicine: It has been studied for its potential anticancer, antibacterial, and anti-inflammatory properties.

    Industry: this compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (isoquinolin-3-yl)thiourea involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is competitive, meaning that this compound competes with the natural substrate for binding to the enzyme . Additionally, its anticancer properties are attributed to its ability to interfere with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea: This compound is structurally similar and also exhibits tyrosinase inhibitory activity.

    (dioxo-benzo[de]isoquinolin-2-yl)thiourea: Used as a building block for synthesizing other isoquinoline derivatives.

Uniqueness

Its unique structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

927902-45-2

Molecular Formula

C10H9N3S

Molecular Weight

203.3

Purity

0

Origin of Product

United States

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